Osajin

Catalog No.
S538262
CAS No.
482-53-1
M.F
C25H24O5
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osajin

CAS Number

482-53-1

Product Name

Osajin

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one

Molecular Formula

C25H24O5

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C25H24O5/c1-14(2)5-10-17-21(27)20-22(28)19(15-6-8-16(26)9-7-15)13-29-24(20)18-11-12-25(3,4)30-23(17)18/h5-9,11-13,26-27H,10H2,1-4H3

InChI Key

DCTLJGWMHPGCOS-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C=CC(O2)(C)C)C

Solubility

Soluble in DMSO

Synonyms

Osajin

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C=CC(O2)(C)C)C

Description

The exact mass of the compound Osajin is 404.1624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21565. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of isoflavanones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Inflammatory Applications

Photometric Assay Development

Antitumor Activity

Osajin is a bioactive isoflavone predominantly found in the fruit of Maclura pomifera, commonly known as the Osage orange. Its chemical formula is C25H24O5, with a molecular weight of approximately 404.4551 g/mol. Osajin is characterized by its achiral structure, meaning it lacks optical activity and defined stereocenters, which contributes to its unique chemical properties . The compound exhibits antioxidant properties and has been studied for its potential health benefits, particularly in cardioprotection and neuroprotection.

Like methylation or hydroxylation. Specific laboratory methods include:

  • Extraction: Isolation from Maclura pomifera using solvents like ethanol or methanol.
  • Chemical Synthesis: Utilizing organic synthesis techniques to create Osajin from simpler flavonoid precursors.

These methods allow for the production of Osajin in sufficient quantities for research and potential therapeutic applications.

Osajin has demonstrated significant biological activities, particularly in cardioprotection and neuroprotection. Studies indicate that it can mitigate myocardial injury induced by ischemia and reperfusion through the inhibition of oxidative stress and lipid peroxidation . Furthermore, Osajin shows potential as an apoptosis inducer in various cancer cell lines, suggesting its role in cancer therapy . Its antioxidant properties also contribute to its ability to protect cells from damage caused by oxidative stress.

Osajin has a variety of applications in both medicine and industry:

  • Pharmaceuticals: Investigated for its cardioprotective and neuroprotective effects.
  • Nutraceuticals: Used as a dietary supplement due to its antioxidant properties.
  • Cosmetics: Incorporated into skincare products for its protective effects against oxidative damage.

Research on Osajin's interactions with biological systems reveals its potential as a therapeutic agent. Studies have shown that it can inhibit key enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase. This inhibition suggests a possible application in treating conditions like Alzheimer's disease . Additionally, interaction studies highlight its capacity to modulate oxidative stress pathways, providing insights into its protective roles in various cellular contexts.

Osajin shares structural similarities with other isoflavones and flavonoids. Here are some comparable compounds:

Compound NameMolecular FormulaKey Properties
GenisteinC15H10O5Antioxidant, anti-cancer properties
DaidzeinC15H10O4Estrogenic activity, cardiovascular benefits
Biochanin AC16H12O4Anti-inflammatory, antioxidant

Uniqueness of Osajin: Unlike these compounds, Osajin exhibits potent cardioprotective effects specifically related to ischemia-reperfusion injury and shows significant inhibition of acetylcholinesterase activity. Its unique structural features contribute to its distinct biological activities compared to other isoflavones.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

404.16237386 g/mol

Monoisotopic Mass

404.16237386 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

83R5N9X74B

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

482-53-1

Wikipedia

Osajin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Modify: 2023-08-15
1: Kim JE, Heo YS, Lee KW. Osajin Inhibits Solar UV-Induced Cyclooxygenase-2 Expression Through Direct Inhibition of RSK2. J Cell Biochem. 2017 Nov;118(11):4080-4087. doi: 10.1002/jcb.26063. Epub 2017 May 23. PubMed PMID: 28409880.
2: Moon HI. Effect of osajin and pomiferin on antidiabetic effects from normal and streptozotocin-induced diabetic rats. Nat Prod Commun. 2014 Dec;9(12):1723-4. PubMed PMID: 25632468.
3: Florian T, Necas J, Bartosikova L, Klusakova J, Suchy V, Naggara EB, Janostikova E, Bartosik T. Effects of prenylated isoflavones osajin and pomiferin in premedication on heart ischemia-reperfusion. Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub. 2006 Jul;150(1):93-100. PubMed PMID: 16936909.
4: Diopan V, Babula P, Shestivska V, Adam V, Zemlicka M, Dvorska M, Hubalek J, Trnkova L, Havel L, Kizek R. Electrochemical and spectrometric study of antioxidant activity of pomiferin, isopomiferin, osajin and catalposide. J Pharm Biomed Anal. 2008 Sep 10;48(1):127-33. doi: 10.1016/j.jpba.2008.05.025. Epub 2008 May 28. PubMed PMID: 18597965.
5: Dilek E, Erol HS, Cakir A, Koc M, Halici MB. Natural product inhibitors of carbonic anhydrase I and II isoenzymes: osajin and pomiferin. Arch Physiol Biochem. 2017 Oct;123(4):219-224. doi: 10.1080/13813455.2017.1303742. Epub 2017 Mar 24. PubMed PMID: 28338341.
6: Huang TT, Liu FG, Wei CF, Lu CC, Chen CC, Lin HC, Ojcius DM, Lai HC. Activation of multiple apoptotic pathways in human nasopharyngeal carcinoma cells by the prenylated isoflavone, osajin. PLoS One. 2011 Apr 12;6(4):e18308. doi: 10.1371/journal.pone.0018308. PubMed PMID: 21532751; PubMed Central PMCID: PMC3075243.
7: Veselá D, Kubínová R, Muselík J, Zemlicka M, Suchý V. Antioxidative and EROD activities of osajin and pomiferin. Fitoterapia. 2004 Mar;75(2):209-11. PubMed PMID: 15030927.
8: Ribaudo G, Vendrame T, Bova S. Isoflavones from Maclura pomifera: structural elucidation and in silico evaluation of their interaction with PDE5. Nat Prod Res. 2017 Sep;31(17):1988-1994. doi: 10.1080/14786419.2016.1269101. Epub 2016 Dec 27. PubMed PMID: 28025893.
9: Bartosíková L, Necas J, Suchý V, Janostíková E, Bartosík T, Jurica J, Florian T, Klusáková J, Frydrych M. Protective effects of osajin in ischemia-reperfusion of laboratory rat kidney. Pharmazie. 2006 Jun;61(6):552-5. PubMed PMID: 16826976.
10: Necas J, Bartosíková L, Florian T, Klusáková J, Suchý V, Naggar EM, Janostíková E, Bartosík T, Lisková M. [Protective effects of the flavonoids osajin and pomiferin on heart ischemia-reperfusion]. Ceska Slov Farm. 2006 Jul;55(4):168-74. Czech. PubMed PMID: 16921735.
11: Fránová J, Pavlík M. [Testing of antidiabetic and antioxidative effect of the flavonoid osajin in an experiment]. Ceska Slov Farm. 2007 Jul;56(4):200-4. Czech. PubMed PMID: 17969319.
12: Chaichamnong N, Temkitthawon P, Khorana N, Pitpakdeeanan P, Taepavarapruk P, Nuengchamnong N, Siriwattanasathien Y, Suksamrarn A, Ingkaninan K. Phosphodiesterase 5 Inhibitors from Derris scandens. Planta Med. 2018 Oct;84(15):1134-1140. doi: 10.1055/a-0619-5547. Epub 2018 Apr 27. PubMed PMID: 29702722.
13: Hošek J, Toniolo A, Neuwirth O, Bolego C. Prenylated and geranylated flavonoids increase production of reactive oxygen species in mouse macrophages but inhibit the inflammatory response. J Nat Prod. 2013 Sep 27;76(9):1586-91. doi: 10.1021/np400242e. Epub 2013 Aug 16. PubMed PMID: 23947936.
14: Gruber JV, Holtz R, Sikkink SK, Tobin DJ. In vitro and ex vivo examination of topical Pomiferin treatments. Fitoterapia. 2014 Apr;94:164-71. doi: 10.1016/j.fitote.2014.01.023. Epub 2014 Feb 8. PubMed PMID: 24513505.
15: WOLFROM ML, HARRIS WD, et al. Osage orange pigments; complete structures of osajin and pomiferin. J Am Chem Soc. 1946 Mar;68:406-18. PubMed PMID: 21015734.
16: Gascon AL, Walaszek EJ. Inhibition of valyl angiotensinamide II by osajin. J Pharm Pharmacol. 1966 Jul;18(7):478-9. PubMed PMID: 4381734.
17: Ribaudo G, Pagano MA, Pavan V, Redaelli M, Zorzan M, Pezzani R, Mucignat-Caretta C, Vendrame T, Bova S, Zagotto G. Semi-synthetic derivatives of natural isoflavones from Maclura pomifera as a novel class of PDE-5A inhibitors. Fitoterapia. 2015 Sep;105:132-8. doi: 10.1016/j.fitote.2015.06.020. Epub 2015 Jun 29. PubMed PMID: 26136059.
18: Darji K, Miglis C, Wardlow A, Abourashed EA. HPLC determination of isoflavone levels in osage orange from the Midwest and southern United States. J Agric Food Chem. 2013 Jul 17;61(28):6806-11. doi: 10.1021/jf400954m. Epub 2013 Jul 2. PubMed PMID: 23772950; PubMed Central PMCID: PMC3774050.
19: Orhan I, Senol FS, Kartal M, Dvorská M, Zemlicka M, Smejkal K, Mokrý P. Cholinesterase inhibitory effects of the extracts and compounds of Maclura pomifera (Rafin.) Schneider. Food Chem Toxicol. 2009 Aug;47(8):1747-51. doi: 10.1016/j.fct.2009.04.023. Epub 2009 Apr 24. PubMed PMID: 19394400.
20: Orazbekov Y, Ibrahim MA, Mombekov S, Srivedavyasasri R, Datkhayev U, Makhatov B, Chaurasiya ND, Tekwani BL, Ross SA. Isolation and Biological Evaluation of Prenylated Flavonoids from Maclura pomifera. Evid Based Complement Alternat Med. 2018 Jan 14;2018:1370368. doi: 10.1155/2018/1370368. eCollection 2018. PubMed PMID: 29552078; PubMed Central PMCID: PMC5820588.

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